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Compound of Interest |

Compound Name: 2,3-Dibromo-1,1,2-trifluoropropane
CAS No.: 1309602-74-1
Cat. No.: B1425102
. J

2,3-Dibromo-1,1,1-trifluoropropane (CAS No: 431-21-0) is a halogenated aliphatic
hydrocarbon.[1][2][3] As a trifluoromethyl-containing molecule, it serves as a valuable building
block in the synthesis of more complex fluorinated compounds relevant to agrochemicals,
pharmaceuticals, and materials science. Its structural characterization is paramount for its
effective utilization and requires a multi-technique analytical approach. The molecular formula
is CsHsBrzFs, with a molecular weight of approximately 255.86 g/mol .[1][2][3]

The fundamental physical properties of this compound are summarized below, providing
essential data for its handling, purification, and reaction setup.

Property Value Source
CAS Number 431-21-0 [1][2][3]
Molecular Formula CsHsBrz2Fs [1][3]
Molecular Weight 255.86 g/mol [11[3]
Boiling Point 116 °C [2]
Density 2.121 g/cm3 (at 24 °C) [2]
Refractive Index 1.4285 [2]
SMILES C(C(C(F)(F)F)Br)Br [1]
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Molecular Structure and Stereochemistry

The structural formula of 2,3-Dibromo-1,1,1-trifluoropropane is defined by a three-carbon
propane backbone. The carbon at position 1 is fully substituted with three fluorine atoms,
forming a trifluoromethyl (-CF3) group. The carbon at position 2 is bonded to a hydrogen atom
and a bromine atom, while the carbon at position 3 is bonded to two hydrogen atoms and one
bromine atom.

A critical feature of this molecule is the presence of a stereocenter at the C2 position, which is
bonded to four different groups: the -CFs group, the -CH2Br group, a hydrogen atom, and a
bromine atom. Consequently, 2,3-Dibromo-1,1,1-trifluoropropane exists as a pair of
enantiomers, (R) and (S). This chirality must be considered in stereoselective synthesis and
applications, particularly in drug development.

Caption: Structure of 2,3-Dibromo-1,1,1-trifluoropropane with chiral center (C*).

Plausible Synthetic Pathway

While numerous methods exist for halogenation, a modern and efficient approach for
synthesizing secondary trifluoromethylated alkyl bromides involves a catalyst-free, visible-light-
induced radical addition.[4] A plausible synthesis for 2,3-Dibromo-1,1,1-trifluoropropane could
be adapted from the radical addition of a bromine source to 3,3,3-trifluoropropene. A more
direct precursor, however, would be the addition of HBr across the double bond of 2-bromo-
3,3,3-trifluoropropene, which is commercially available.

The reaction proceeds via an anti-Markovnikov addition mechanism under radical conditions,
ensuring the bromine adds to the less substituted carbon and the hydrogen to the more
substituted carbon of the double bond, yielding the desired 2,3-dibromo isomer.

2-Bromo-3,3,3-trifluoropropene | Radical Initiator Radical Addition . '
+ HBr (e.g., AIBN, light) P 2,3-Dibromo-1,1,1-trifluoropropane

Click to download full resolution via product page

Caption: Proposed synthetic scheme via radical addition.
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Experimental Protocol: Radical Hydrobromination

This protocol is a representative methodology based on established principles of radical
chemistry.

Reactor Setup: To a 100 mL quartz reaction vessel equipped with a magnetic stirrer,
condenser, and gas inlet, add 2-bromo-3,3,3-trifluoropropene (1 equiv.) dissolved in a
suitable anhydrous solvent like dichloromethane (DCM).

Initiator Addition: Add a radical initiator, such as azobisisobutyronitrile (AIBN) (0.05 equiv.).

Reaction Conditions: Purge the system with an inert gas (e.g., Argon). Cool the mixture to 0
°C.

Reagent Introduction: Bubble anhydrous hydrogen bromide (HBr) gas (1.2 equiv.) slowly
through the solution while irradiating the vessel with a UV lamp (or blue LEDs for
photoredox-catalyzed variants).[4]

Monitoring: Monitor the reaction progress by taking aliquots and analyzing via Gas
Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting
material.

Work-up: Once the reaction is complete, quench by bubbling nitrogen through the solution to
remove excess HBr. Wash the organic phase with a saturated sodium bicarbonate solution,
followed by brine.

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure. Purify the crude product via fractional distillation to yield pure 2,3-
Dibromo-1,1,1-trifluoropropane.

Workflow for Structural Elucidation

A definitive confirmation of the synthesized product's structure is achieved through a
coordinated analytical workflow. Each technique provides a unique piece of the structural
puzzle, and together they offer unambiguous proof.
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Caption: Workflow for the structural confirmation of the target compound.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique post-purification. It confirms the molecular weight
and, critically, the presence of two bromine atoms due to their distinct isotopic signature (7°Br
and &Br exist in a ~1:1 ratio).[5]
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o Expected Molecular lon Pattern: The spectrum will not show a single molecular ion peak.

Instead, a characteristic cluster of peaks will appear:

o [M]*: Corresponding to the molecule with two 7°Br isotopes.

o [M+2]*: The most intense peak, from one 7°Br and one 8!Br.

o [M+4]*: Corresponding to two 81Br isotopes. The expected intensity ratio of these peaks

will be approximately 1:2:1.[5]

o Key Fragmentation: Electron impact (El) ionization will cause fragmentation. Expected

fragments provide further structural clues.

Predicted m/z Values (for

lon Fragment
79Br/®'Br)

Interpretation

[CsH3Brz2Fs]* (Molecular lon) 254 | 256 / 258

Confirms molecular formula

CsHsBrFs]* 175/ 177 Loss of one Bromine atom
[

[C2H2BrFs]* 163/ 165 Cleavage and loss of CHBr
[CF3]* 69 Trifluoromethyl cation

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting

the vibrations of its bonds.[6]
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Wavenumber (cm~—?) Vibration Type Significance
Confirms presence of alkyl C-H
2950-3050 C-H Stretch
bonds.[7]
Strong, characteristic
1100-1350 C-F Stretch )
absorption for the -CFs group.
Indicates the presence of
600-700 C-Br Stretch ] ]
bromoalkane functionality.[7]
A unique pattern of
<1500 Fingerprint Region absorptions specific to the

molecule's overall structure.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework. For this
molecule, a combination of tH, 13C, and *°F NMR is required for full characterization.

e 19F NMR: The three fluorine atoms are chemically equivalent. This will result in a single,
sharp signal (a singlet) in the *°F NMR spectrum, confirming the presence of an isolated -
CFs group.

e 13C NMR: Three distinct signals are expected, one for each unique carbon environment (C1,
C2, C3).

e 1H NMR: The proton NMR spectrum provides definitive information on the connectivity. There
are two distinct proton environments: the single proton on C2 (-CHBr-) and the two protons
on C3 (-CHzBr).

Proton Predicted Chemical Predicted Splitting .
. . Integration
Environment Shift (6, ppm) Pattern
Doublet of doublets
-CH2Br (on C3) ~3.8-4.2 2H
(dd)
Multiplet (ddt or
-CHBr- (on C2) ~45-5.0 1H

similar)
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o Causality of Splitting:

o The two protons on C3 are diastereotopic due to the adjacent chiral center at C2. They will
couple to each other (geminal coupling) and to the single proton on C2 (vicinal coupling),
resulting in a complex multiplet, likely appearing as a doublet of doublets.

o The single proton on C2 will be split by the two diastereotopic protons on C3 and will also
experience long-range coupling to the three fluorine atoms on C1. This will result in a
complex multiplet.

Safety and Handling

2,3-Dibromo-1,1,1-trifluoropropane is classified as an irritant.[1][2] Adherence to strict safety
protocols is mandatory for researchers.

» GHS Hazard Statements:
o H315: Causes skin irritation.[1][2]
o H319: Causes serious eye irritation.[1]
o H335: May cause respiratory irritation.[1]

e Precautionary Measures (selected):

o

P261: Avoid breathing fumes, mist, or vapors.[1][2]
o P280: Wear protective gloves, protective clothing, eye protection, and face protection.[8]
o P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.[8]

o P403+P233: Store in a well-ventilated place. Keep container tightly closed.[8]

Conclusion
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The structural formula of 2,3-Dibromo-1,1,1-trifluoropropane is characterized by a
trifluoromethyl group, two bromine atoms on adjacent carbons, and a chiral center at C2. Its
definitive identification is not possible with a single technique but requires a logical and self-
validating workflow. This process begins with mass spectrometry to confirm the mass and
elemental (bromine) composition, followed by IR spectroscopy to identify key functional groups,
and culminates in a comprehensive NMR analysis to map the precise atomic connectivity and
stereochemical environment. This rigorous characterization is essential for the reliable use of
this fluorinated building block in advanced scientific research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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